N-[4-(2-Methoxyethoxy)benzyl]-2-methyl-2-propanamine
Description
N-[4-(2-Methoxyethoxy)benzyl]-2-methyl-2-propanamine is a tertiary amine characterized by a benzyl group substituted at the para-position with a 2-methoxyethoxy moiety and a tert-butylamine (2-methyl-2-propanamine) group. The methoxyethoxy group enhances solubility and may influence receptor interactions, while the bulky tert-butyl group could improve metabolic stability compared to smaller alkylamines .
Properties
IUPAC Name |
N-[[4-(2-methoxyethoxy)phenyl]methyl]-2-methylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-14(2,3)15-11-12-5-7-13(8-6-12)17-10-9-16-4/h5-8,15H,9-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKWTOXTWITGRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=CC=C(C=C1)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(2-Methoxyethoxy)benzyl]-2-methyl-2-propanamine typically involves the reaction of 4-(2-methoxyethoxy)benzyl chloride with 2-methyl-2-propanamine under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The product is then purified using standard techniques such as column chromatography .
Chemical Reactions Analysis
N-[4-(2-Methoxyethoxy)benzyl]-2-methyl-2-propanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted derivatives.
Scientific Research Applications
N-[4-(2-Methoxyethoxy)benzyl]-2-methyl-2-propanamine is utilized in a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is employed in the study of biological processes and interactions, particularly in proteomics research.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and is used in drug discovery and development.
Industry: The compound finds applications in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[4-(2-Methoxyethoxy)benzyl]-2-methyl-2-propanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Compounds for Comparison:
N-ethyl-1-(4-methoxyphenyl)propan-2-amine ():
- Substituents: 4-methoxyphenyl group, ethylamine.
- Molecular Weight (MW): ~193.28 g/mol.
- Properties: Smaller alkyl chain and methoxy group confer moderate lipophilicity. Used in studies of amphetamine derivatives .
1-(4-Methoxyphenyl)propan-2-amine (para-methoxyamphetamine, PMA) (): Substituents: 4-methoxyphenyl group, methylamine. MW: ~165.23 g/mol. Properties: Known serotonergic activity; lacks the methoxyethoxy and tert-butyl groups, reducing steric bulk compared to the target compound .
N-[4-(2-Methoxyethoxy)benzyl]-2-(3-phenylpropoxy)aniline ():
Comparative Analysis:
| Compound | Molecular Formula | MW (g/mol) | Key Features | Potential Applications |
|---|---|---|---|---|
| Target Compound | C₁₄H₂₃NO₃* | ~253.34 | Tert-butylamine, 2-methoxyethoxybenzyl; balanced lipophilicity/solubility | Drug intermediates, polymers |
| N-ethyl-1-(4-methoxyphenyl)propan-2-amine | C₁₂H₁₉NO | 193.28 | Ethylamine, 4-methoxyphenyl; moderate bioactivity | Neurotransmitter analogs |
| PMA | C₁₀H₁₅NO | 165.23 | Methylamine, 4-methoxyphenyl; high receptor affinity | Psychoactive agents |
| N-[4-(2-Methoxyethoxy)benzyl]-2-(3-phenylpropoxy)aniline | C₂₅H₂₉NO₃ | 391.51 | Aniline core, bulky aryl ethers | Molecularly imprinted polymers |
*Estimated based on structural components.
Reactivity Insights :
- The 2-methoxyethoxy group (strong electron donor) enhances electrophilic substitution reactivity at the benzyl position compared to halogen-substituted analogs (e.g., 4-chlorophenethylamine in ) .
Pharmacological and Industrial Relevance
- Drug Design : The methoxyethoxy group mimics ethylene glycol motifs seen in PEGylated drugs, improving solubility without significantly increasing toxicity .
- Polymer Chemistry: The benzyl-tert-butylamine structure could serve as a monomer in thermally stable polymers, similar to ’s aniline derivatives .
Biological Activity
N-[4-(2-Methoxyethoxy)benzyl]-2-methyl-2-propanamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a unique structure that includes:
- A methoxyethoxy group,
- A benzyl moiety,
- A branched amine structure.
This configuration is significant as it influences the compound's interactions with biological targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. These compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
Preliminary studies have shown that this compound may possess anticancer properties. It is hypothesized to induce apoptosis in cancer cells through the modulation of specific signaling pathways, although detailed mechanisms remain to be fully elucidated.
The mechanism of action involves:
- Binding to Receptors : The compound may interact with neurotransmitter receptors, influencing neurotransmission and potentially alleviating symptoms related to mood disorders .
- Enzyme Modulation : It could inhibit the uptake of neurotransmitters such as serotonin and norepinephrine, which are crucial in mood regulation and have been linked to various psychological disorders .
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that this compound can significantly reduce cell viability in certain cancer cell lines, indicating its potential as an anticancer agent.
- Animal Models : Animal studies are ongoing to evaluate the efficacy and safety profile of this compound in vivo. Early results suggest a favorable pharmacokinetic profile with low toxicity at therapeutic doses.
Comparative Analysis with Similar Compounds
To better understand its unique properties, we can compare this compound with structurally similar compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| N-[4-(2-Methoxyethoxy)benzyl]-... | Antimicrobial, Anticancer | Receptor binding, Enzyme inhibition |
| 4-Hexyloxy-N-[4-(2-phenoxyethoxy)... | Anticancer | Apoptosis induction |
| 3-Aryloxy-3-substituted propanamines | Neurotransmitter uptake inhibition | Serotonin and norepinephrine modulation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
